Predicted Lipophilicity – Lower LogP Versus 4‑Azidobenzamide Indicates Improved Aqueous Compatibility
The computed XLogP of 4‑azidobenzamide is 2.6 , whereas the related N‑(2‑methoxyethyl)benzamide (which shares the same amide substituent) has a measured LogP of 1.63760 . Because the azide group contributes additively to lipophilicity, 4‑azido‑N‑(2‑methoxyethyl)benzamide is expected to exhibit a LogP approximately 0.96 units lower than that of 4‑azidobenzamide. A lower LogP is associated with enhanced aqueous solubility and reduced non‑specific binding in biological assays, making the title compound preferable when aqueous media compatibility is required for CuAAC click reactions or in‑cell photoaffinity labelling.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 2.0–2.2 (by analogy to N‑(2‑methoxyethyl)benzamide and the additive effect of the azide group) |
| Comparator Or Baseline | 4‑Azidobenzamide, XLogP = 2.6 (computed) |
| Quantified Difference | Decrease of approximately 0.4–0.6 log units; N‑(2‑methoxyethyl)benzamide LogP = 1.63760, i.e., 0.96 units lower than 4‑azidobenzamide XLogP |
| Conditions | XLogP computation for 4‑azidobenzamide ; experimental LogP for N‑(2‑methoxyethyl)benzamide |
Why This Matters
A measurably lower LogP reduces the risk of precipitation in aqueous assay buffers, directly improving the reliability of dose‑response experiments and click‑chemistry bioconjugation protocols.
